Butriptyline
Overview
Description
Synthesis Analysis
The synthesis of Butriptyline involves complex chemical pathways that are crucial for producing this pharmacologically active compound. Although specific studies on Butriptyline synthesis were not found, research on similar compounds, such as acetylcholinesterase inhibitors, provides insights into the methods and challenges of synthesizing tricyclic antidepressants. These processes often involve multiple steps, including the formation of key intermediates and the careful control of reaction conditions to achieve high purity and yield (Zhou & Huang, 2021).
Molecular Structure Analysis
Butriptyline's molecular structure is characterized by its tricyclic core, which is common among tricyclic antidepressants. This structure plays a critical role in its interaction with biological targets. The presence of functional groups and their arrangement within the molecule influence its pharmacokinetic and pharmacodynamic properties. Detailed molecular structure analysis can be performed using computational chemistry methods to predict the molecule's behavior in biological systems.
Chemical Reactions and Properties
Butriptyline undergoes various chemical reactions, including metabolism in the human body, leading to the formation of active or inactive metabolites. Studies on related compounds, such as butyrate and its implications for intestinal function, provide insight into the metabolic pathways and chemical transformations that similar structures may undergo (Leonel & Alvarez‐Leite, 2012). Understanding these reactions is crucial for predicting the compound's behavior and efficacy in therapeutic applications.
Physical Properties Analysis
The physical properties of Butriptyline, such as solubility, melting point, and boiling point, are essential for its formulation and delivery. These properties are determined by the compound's molecular structure and influence its absorption, distribution, metabolism, and excretion (ADME) profiles. Analyzing the physical properties helps in designing appropriate pharmaceutical formulations for optimal therapeutic effects.
Chemical Properties Analysis
Butriptyline's chemical properties, including its reactivity, stability, and interactions with other molecules, are fundamental to its pharmacological activity. Studies on the chemical properties of similar compounds, such as the synthesis and activities of acetylcholinesterase inhibitors, can provide valuable insights into the chemical behavior of Butriptyline (Zhou & Huang, 2021). Understanding these properties is crucial for the development of effective and safe pharmaceutical products.
Scientific Research Applications
Thermogenic Anti-Obesity Properties : Research by Dulloo and Miller (1987) in "Annals of Nutrition & Metabolism" discovered that Butriptyline, along with other antidepressants like protriptyline and nortriptyline, has thermogenic properties. This leads to significant body weight loss in obese mice without altering their food intake (Dulloo & Miller, 1987).
Impact on Sleep Patterns : A study by Jaramillo and Greenberg (1975) in the "Canadian Journal of Physiology and Pharmacology" found that Butriptyline and amitriptyline reduced rapid eye movement (REM) sleep and increased non-rapid eye movement (non-REM) sleep, indicating their dual activity in clinical settings (Jaramillo & Greenberg, 1975).
Dopamine Uptake Inhibition : In "Psychopharmacology," Randrup and Bræstrup (1977) reported that Butriptyline inhibits dopamine uptake in the corpus striatum. This supports the dopamine hypothesis of depression (Randrup & Bræstrup, 1977).
Analytical Methodology in Bioavailability Studies : Bruderlein, Kraml, and Dvornik (1977) developed a gas-liquid chromatographic method to analyze Butriptyline in serum, useful in bioavailability studies in dogs with a detection limit of 10 ng/ml. This was published in "Clinical Biochemistry" (Bruderlein, Kraml, & Dvornik, 1977).
Neurotransmitter Uptake Effects : A study in the "Journal of Pharmacy and Pharmacology" by Pugsley and Lippmann (1974) indicated that Butriptyline has no inhibitory effect on brain noradrenaline uptake and only weak inhibitory activity on brain 5-HT (serotonin) uptake, compared to other antidepressants like desipramine and chlorimipramine (Pugsley & Lippmann, 1974).
Efficacy in Treating Depression : Kapadia and Smith (1976) in "Current Medical Research and Opinion" reported that Butriptyline hydrochloride ('Evadyne') showed efficacy in treating non-psychotic depression, with a good or fair response in 69% of patients (Kapadia & Smith, 1976).
Sedative Effect on Sleep : Březinová, Borrow, Oswald, and Robinson (1977) in the "British Journal of Clinical Pharmacology" found that Butriptyline has a mild sedative effect on sleep, increasing total sleep duration by about 20 minutes on drug administration and decreasing similarly upon withdrawal (Březinová, Borrow, Oswald, & Robinson, 1977).
Safety And Hazards
Butriptyline should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention should be sought .
Relevant Papers
One relevant paper titled “Comparative pharmacological studies on butriptyline and some related standard tricyclic antidepressants” was found . The paper compares Butriptyline with imipramine and other tricyclic antidepressants for its ability to modify various physiological responses .
properties
IUPAC Name |
N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALELTFCQZDXAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022715 | |
Record name | Butriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butriptyline | |
CAS RN |
35941-65-2 | |
Record name | Butriptyline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35941-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butriptyline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butriptyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTRIPTYLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22441975X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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